molecular formula C12H17N B13679180 1-(2,6-Dimethylbenzyl)azetidine

1-(2,6-Dimethylbenzyl)azetidine

Cat. No.: B13679180
M. Wt: 175.27 g/mol
InChI Key: SZKQFCIWFIBJEC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylbenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

The synthesis of 1-(2,6-Dimethylbenzyl)azetidine can be achieved through various methods. . This method is efficient for producing functionalized azetidines. Additionally, metalated azetidines and practical C(sp3)–H functionalization have been explored for synthesizing azetidines . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(2,6-Dimethylbenzyl)azetidine undergoes several types of chemical reactions due to its strained ring structure. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylbenzyl)azetidine exerts its effects involves interactions with molecular targets and pathways influenced by its azetidine ring. The ring strain and the presence of the benzyl group can affect its binding to enzymes and receptors, leading to various biological activities . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

1-(2,6-Dimethylbenzyl)azetidine can be compared with other azetidines and related compounds:

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3

InChI Key

SZKQFCIWFIBJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CCC2

Origin of Product

United States

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